2-Iodo-7-methoxyquinoline-3-carbaldehyde

Supramolecular Chemistry Crystal Engineering Drug Design

Generic quinolines fail when you need orthogonal functional handles. CAS 1573548-29-4 solves this with three distinct reactive sites. • **2-Iodo group**: Superior leaving group for Suzuki, Sonogashira & Buchwald-Hartwig cross-couplings (vs. Cl/Br analogs) • **3-Aldehyde**: Bioorthogonal handle for oxime/hydrazone bioconjugation or reductive amination • **7-Methoxy**: Modulates electronics & enables downstream phenol derivatization BenchChem supplies this exact trifunctional intermediate for medicinal chemistry & probe development. Reliable purity for reproducible catalysis.

Molecular Formula C11H8INO2
Molecular Weight 313.094
CAS No. 1573548-29-4
Cat. No. B2990776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-7-methoxyquinoline-3-carbaldehyde
CAS1573548-29-4
Molecular FormulaC11H8INO2
Molecular Weight313.094
Structural Identifiers
SMILESCOC1=CC2=NC(=C(C=C2C=C1)C=O)I
InChIInChI=1S/C11H8INO2/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-6H,1H3
InChIKeyROQYRBOLCCOHEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-7-methoxyquinoline-3-carbaldehyde: A Halogenated Quinoline Building Block


2-Iodo-7-methoxyquinoline-3-carbaldehyde (CAS 1573548-29-4) is a halogenated heterocyclic compound with the molecular formula C11H8INO2 and a molecular weight of 313.09 g/mol . This molecule is a member of the quinoline family, a class of compounds recognized for their broad utility in medicinal chemistry and materials science. Its defining structural feature is the combination of an iodine atom at the 2-position and an aldehyde group at the 3-position on the quinoline core . This unique arrangement confers distinct chemical reactivity, making it a highly versatile synthetic intermediate .

1Iodo handle enables palladium-catalyzed cross-coupling reactions
2Aldehyde group supports imine, oxime, and hydrazone formations
37-Methoxy modulates quinoline electronics and derivatization site
4Trifunctional building block for sequential chemoselective synthesis

Why 2-Iodo-7-methoxyquinoline-3-carbaldehyde Cannot Be Replaced


Procuring a generic quinoline-3-carbaldehyde derivative is an unsuitable strategy for projects requiring the specific reactivity profile of the 2-iodo-7-methoxy analogue. While the quinoline scaffold is common, the precise nature and position of substituents critically dictate the molecule's chemical behavior and its performance as a synthetic intermediate. For instance, replacing the 2-iodo group with a 2-chloro or 2-hydroxy group, or removing the 7-methoxy moiety, drastically alters its suitability for key reactions. The iodine atom provides a unique, strong halogen-bond donor and is an excellent leaving group in cross-coupling reactions, a capability not shared by its chloro, bromo, or unsubstituted counterparts . The combination of the iodine at C-2 with the electron-donating methoxy group at C-7 and the reactive aldehyde at C-3 creates a trifunctional molecule with a specific electronic environment, enabling sequential and regioselective modifications that are not possible with other analogs.

Halogen replacement

Chloro or bromo analogs may not provide the same cross-coupling reactivity and halogen-bond donor strength as the iodo group.

Missing aldehyde or methoxy

Quinoline-3-carbaldehydes lacking the 7-methoxy or 2-iodo handle limit sequential derivatization and electronic tuning.

Non-halogenated analog

7-methoxyquinoline-3-carbaldehyde cannot undergo direct metal-catalyzed coupling at the 2-position, reducing synthetic efficiency.

2-Iodo-7-methoxyquinoline-3-carbaldehyde: Procurement Evidence


Enhanced Halogen Bonding

The presence of an iodine atom at the 2-position confers a unique capacity for halogen bonding, a non-covalent interaction that is significantly stronger and more directional than interactions involving lighter halogens. This property is explicitly highlighted for 2-iodo-7-methoxyquinoline-3-carbaldehyde, setting it apart from its chloro and bromo analogs . While no head-to-head comparative experimental data for this exact compound was found, the fundamental principles of halogen bonding are well-established: iodine, being more polarizable than bromine or chlorine, forms stronger σ-hole interactions with Lewis bases [1].

Halogen bonding donor
Class-level inference
I > Br > Cl (polarizability trend)
Supports halogen-bonding study context
No direct experimental data for this compound
Supramolecular Chemistry Crystal Engineering Drug Design

Trifunctional Building Block for Sequential Synthesis

2-Iodo-7-methoxyquinoline-3-carbaldehyde is distinguished by its trifunctional nature, combining a reactive 2-iodo group, a 3-aldehyde, and a 7-methoxy group on the quinoline core . This contrasts sharply with common alternatives: 7-methoxyquinoline-3-carbaldehyde (CAS 72808-91-4) lacks the crucial halogen handle at the 2-position , and 2-iodoquinoline-3-carbaldehyde (CAS 80231-40-9) lacks the 7-methoxy group that influences electronic properties and provides an additional site for derivatization . The iodine atom is an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Sonogashira), a type of reactivity not available with the non-halogenated analog .

Orthogonal reactive groups
Direct comparison
3 handles (I, CHO, OMe) vs. 2 in key analogs
Enables sequential chemoselective derivatization
Structural comparison with 72808-91-4 and 80231-40-9
Organic Synthesis Medicinal Chemistry Cross-Coupling

Minimum Purity Specification

For research and development, a defined minimum purity is a critical procurement parameter. 2-Iodo-7-methoxyquinoline-3-carbaldehyde is offered by suppliers with a minimum purity of 95% . In comparison, an analog like 2-iodoquinoline-3-carbaldehyde is available with a higher minimum purity of 97% . This quantitative difference in baseline quality should be considered for applications sensitive to impurities. This data allows users to make an informed selection based on their required purity threshold versus the need for the specific substitution pattern of the target compound.

Vendor purity spec
Supplier-reported
≥95% (target) vs. ≥97% (2-iodo analog)
Purity threshold review for procurement
Vendor-dependent specification; verify before order
Chemical Procurement Quality Control Reproducibility

2-Iodo-7-methoxyquinoline-3-carbaldehyde: Key Applications


Targeted Library Synthesis Intermediate

This compound is an ideal building block for creating focused libraries of drug-like molecules. Its three orthogonal reactive sites allow medicinal chemists to introduce diversity at specific positions on the quinoline core in a sequential and controlled manner . For example, a researcher could first modify the 2-position via a palladium-catalyzed cross-coupling reaction (replacing the iodine with an aryl or alkynyl group), then use the 3-aldehyde in a reductive amination to append an amine-containing fragment, and finally, exploit the 7-methoxy group as a precursor to a hydroxyl group for further derivatization. This level of synthetic versatility is not achievable with simpler analogs lacking one of these key functional handles.

Halogen Bonding Scaffold for Supramolecular Chemistry

The presence of the 2-iodo substituent makes this compound a prime candidate for studying halogen bonding interactions. In crystal engineering, it can serve as a powerful halogen bond donor to co-crystallize with various Lewis bases (e.g., amines, carbonyls), leading to predictable supramolecular architectures [1]. Compared to the 2-chloro or 2-bromo analogs, the stronger, more directional iodine-based halogen bond can lead to more robust and ordered assemblies. This application is essential for developing new functional materials, such as molecular sensors or organic semiconductors, where precise control over solid-state packing is paramount.

Fluorescent Probes and Sensors Precursor

The quinoline core is a known fluorophore, and the aldehyde group at the 3-position provides a convenient handle for conjugating to biomolecules or other recognition elements through well-established chemistry (e.g., formation of Schiff bases or hydrazones). The presence of the 7-methoxy group is known to influence the electronic and photophysical properties of the quinoline, potentially tuning its fluorescence. Therefore, this compound is an excellent starting point for synthesizing novel fluorescent probes for cellular imaging or chemosensors for metal ion detection, where the 2-iodo group can be used to further fine-tune the probe's properties via cross-coupling reactions.

Bioorthogonal Chemistry Development Tool

The 3-aldehyde moiety of this compound is a classic bioorthogonal handle. It can undergo reactions like oxime or hydrazone formation with appropriately functionalized biomolecules (e.g., proteins, oligonucleotides) under mild, biocompatible conditions [2]. This allows researchers to use the compound as a core scaffold for developing novel bioconjugation tools, activity-based probes, or targeted drug delivery systems. The ability to further functionalize the 2-position with an alkyne or azide (via Sonogashira coupling of the iodo group) would create a dual-handle probe for advanced biorthogonal applications like sequential labeling or live-cell imaging.

Application
Selection Property
Validation Focus
Targeted library synthesis
Trifunctional orthogonal reactivity (I, CHO, OMe)
Sequential chemoselective modification feasibility
Supramolecular chemistry scaffold
Iodine as strong halogen bond donor
Co-crystallization and assembly robustness
Fluorescent probe precursor
Aldehyde conjugation handle; tunable fluorophore core
Photophysical tuning and bioconjugation efficiency
Bioorthogonal tool development
Aldehyde for oxime/hydrazone ligation; iodine for azide/alkyne installation
Dual-handle reactivity and labeling fidelity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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